molecular formula C5H6ClFO4 B15234465 (3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

(3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

Cat. No.: B15234465
M. Wt: 184.55 g/mol
InChI Key: JRDMPSMTSKWFCX-PAKKCRSFSA-N
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Description

(3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of chloro, fluoro, hydroxy, and hydroxymethyl functional groups attached to an oxolane ring. Such compounds are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations, including halogenation, hydroxylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to remove halogen atoms or convert hydroxyl groups to hydrogen.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its functional groups may interact with biological targets, leading to potential therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of halogen and hydroxyl groups can enhance binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
  • (3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
  • (3S,4R,5R)-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one

Uniqueness

(3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is unique due to the combination of chloro, fluoro, and hydroxyl functional groups on the oxolane ring. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C5H6ClFO4

Molecular Weight

184.55 g/mol

IUPAC Name

(3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H6ClFO4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3-,5-/m1/s1

InChI Key

JRDMPSMTSKWFCX-PAKKCRSFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@](C(=O)O1)(F)Cl)O)O

Canonical SMILES

C(C1C(C(C(=O)O1)(F)Cl)O)O

Origin of Product

United States

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